cis-3-Hexenoic acid

Description

Overview of cis-3-Hexenoic Acid as an Unsaturated Fatty Acid

This compound is classified as an unsaturated fatty acid due to the presence of a carbon-carbon double bond in its aliphatic chain. contaminantdb.cawikipedia.org Specifically, it is a monounsaturated fatty acid, containing one double bond in the cis configuration. wikipedia.orgnih.gov This cis bond introduces a characteristic bend in the molecule's structure. wikipedia.org

Based on its six-carbon aliphatic tail, this compound is categorized as a medium-chain fatty acid (MCFA). contaminantdb.cahmdb.ca MCFAs are generally defined as fatty acids having an aliphatic tail of 4 to 12 carbon atoms. hmdb.ca

As an unsaturated fatty acid, this compound is relevant to the study of lipid metabolism. Unsaturated fatty acids are integral components of lipids, which are crucial for energy storage and cell structure. wikipedia.org The metabolism of fatty acids is a key area of research for understanding cellular processes. The compound is formed from the oxidation of unsaturated fatty acids, a process that is a focal point in lipid research. google.com

Historical Context of Research on Green Leaf Volatiles (GLVs) and this compound

Research into Green Leaf Volatiles (GLVs) provides a significant historical context for this compound. GLVs are C6 compounds, including aldehydes, alcohols, and their esters, that are rapidly released by almost all green plants upon tissue damage. mdpi.comresearchgate.net These compounds are responsible for the characteristic "cut grass" smell. researchgate.netprinovaglobal.com

The study of GLVs dates back to the mid-20th century, with early work focusing on their chemical identification and effects. For instance, a 1960 study reported the antifungal properties of (E)-2-hexenal, a related GLV. mdpi.com Research in the late 1980s further explored the impact of volatiles from cotton leaves on fungi. mdpi.com

This compound is a derivative within the oxylipin pathway, which is responsible for producing GLVs from fatty acids like linolenic acid. mdpi.comgoogle.comnih.gov The pathway involves enzymes such as lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.comgoogle.com Specifically, hydroperoxide lyase can catalyze the formation of cis-3-hexenal (B147320), which can then be oxidized to form this compound. google.comgoogle.com The study of this pathway has been crucial in understanding plant defense mechanisms and the biosynthesis of these volatile compounds. mdpi.comgoogle.com

Current Research Frontiers and Academic Significance of this compound

Current research continues to explore the multifaceted roles of this compound and related GLVs. A significant area of investigation is their function in plant signaling and defense. GLVs can act as signaling molecules that prime or induce defense responses in plants against herbivores and pathogens. mdpi.comnih.govnih.gov For example, the related compound cis-3-hexenyl acetate (B1210297) has been shown to prime defense genes and the release of other volatile compounds in hybrid poplar trees, suggesting an adaptive benefit for plants to detect it as a wound signal. nih.gov

In the field of food science, this compound is recognized as a natural flavoring agent. nih.govfda.gov It is found naturally in a variety of fruits and beverages, including bananas, grapes, kiwi, passionfruit, tea, and white wine. ulprospector.com Its sensory profile is described as green, grassy, fruity, and cheesy, and it is used to add depth and a natural character to fruit flavors, particularly strawberry. perfumerflavorist.comthegoodscentscompany.com

Furthermore, the industrial applications of this compound are being explored. It serves as an intermediate in organic synthesis for products in the material chemistry and pharmaceutical fields. chembk.comresearchgate.net Studies have also investigated its adsorption on metal surfaces, which is of interest for developing novel industrial materials. researchgate.net The biosynthesis of its precursor, cis-3-hexenol, from renewable feedstocks using engineered microorganisms is another active research area, aiming for more sustainable production methods. google.comnih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₂ | chembk.comnist.gov |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | chembk.comnih.gov |

| Boiling Point | 106-110 °C (at 16 mmHg) | chemicalbook.com |

| Density | 0.965 g/cm³ | chemicalbook.com |

| Refractive Index | 1.439-1.445 | chemicalbook.com |

| Flash Point | 108 °C | chemicalbook.com |

| Solubility | Slightly soluble in water; Soluble in alcohol and ether | chembk.com |

| CAS Number | 1775-43-5 | nist.govcontaminantdb.ca |

| IUPAC Name | (3Z)-hex-3-enoic acid | contaminantdb.ca |

Natural Occurrence of this compound

| Natural Source | Reference |

| Banana | ulprospector.com |

| Grapes | ulprospector.com |

| White Wine | ulprospector.com |

| Tea | ulprospector.com |

| Passionfruit | ulprospector.com |

| Kiwi | ulprospector.com |

| Pink Guava | nist.gov |

| Snake Fruit | nist.gov |

Structure

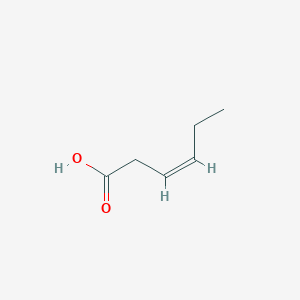

2D Structure

Properties

IUPAC Name |

(Z)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883579 | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow clear liquid; Sweaty, cheesy, fruity aroma | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 4.00 mm Hg | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.971, 0.962-0.968 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2155/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1775-43-5, 4219-24-3 | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrosorbic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexenoic acid, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H58C39ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | 3-Hexenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Cis 3 Hexenoic Acid

Endogenous Presence in Diverse Plant Species

Cis-3-Hexenoic acid is an intrinsic volatile organic compound (VOC) in a multitude of plant species. Its formation is often linked to the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This pathway leads to the breakdown of lipids and the subsequent production of various C6-volatiles, including this compound, which are often referred to as "green leaf volatiles" (GLVs).

Research has identified this compound in a variety of plant families. For instance, it is a known phytochemical in Hierochloe odorata, commonly known as sweet grass. While direct studies on its presence in specific cultivars of the Brassicaceae family are limited, the related compound, trans-3-Hexenoic acid, has been detected in the volatilome of several species within this family, including cabbage (Brassica oleracea L. var. capitata), Brassica incana Ten., and Brassica mollis Vis. nih.gov. The existence of this isomer suggests the potential for this compound to also be a component of the volatile profile in this family. Furthermore, this compound has been identified in Pink Guava (Psidium guajava). .

Below is a table summarizing the documented natural sources of this compound.

| Plant/Fruit | Family |

| Sweet Grass (Hierochloe odorata) | Poaceae |

| Pink Guava (Psidium guajava) | Myrtaceae |

| Banana | Musaceae |

| Grapes | Vitaceae |

| Kiwi | Actinidiaceae |

| Passionfruit | Passifloraceae |

| Tea (Camellia sinensis) | Theaceae |

Source: Penta Manufacturing Company, OSADHI database

The volatilome of a plant represents the complete profile of volatile organic compounds it emits. These compounds, including this compound and other GLVs, are crucial for plant defense and communication. nih.gov. The release of these C6-volatiles, often triggered by herbivory or mechanical damage, can serve to deter herbivores or attract their natural predators. The characteristic "green" odor of freshly cut grass is a direct result of the release of these compounds. . The study of plant volatilomes, which often employs techniques like gas chromatography-mass spectrometry, helps in understanding these complex ecological interactions.

Detection in Natural Food Systems and Flavor Chemistry Research

The significance of this compound extends beyond its presence in raw plants; it is also a key contributor to the flavor profiles of various processed and fermented foods.

This compound has been identified as a volatile component in white wine and is utilized as a flavoring agent to enhance the flavors of fruits such as bananas, grapes, passionfruit, and kiwi. . Its presence is also noted in fermented products like certain types of cheese, where it imparts "fruity" notes to blue cheese and Swiss cheese. thegoodscentscompany.com. In the context of fermented vegetables, a study on Chinese pickled red peppers found that (E)-3-hexenoic acid, a related isomer, was a key aroma-active compound, contributing to fruity, floral, fatty, citrus, and sweet odors. rsc.org.

This compound is a naturally occurring flavor compound. researchgate.net. It is recognized for its potential to create a fresher, more natural-tasting effect in flavor formulations compared to other aliphatic acids. perfumerflavorist.com. While it has a strong, often described as unpleasant, odor in its undiluted form, it contributes a desirable freshness to various fruit flavors upon dilution. perfumerflavorist.com.

Biosynthetic Pathways and Metabolic Intermediates of Cis 3 Hexenoic Acid

The Lipoxygenase (LOX) Pathway and Related Enzymes

The primary route for the biosynthesis of cis-3-Hexenoic acid and its related volatile compounds (like cis-3-Hexenal (B147320) and cis-3-Hexenol) in plants is the lipoxygenase (LOX) pathway. This pathway is initiated upon mechanical damage to plant tissues, leading to the rapid synthesis and emission of GLVs. researchgate.netoup.com

Alpha-Linolenic Acid as a Primary Substrate

A key precursor in the LOX pathway leading to C6 volatiles is the eighteen-carbon polyunsaturated fatty acid, alpha-Linolenic acid (ALA) (18:3n-3). tuscany-diet.netebi.ac.uk ALA is a major fatty acid component of plant membrane lipids, particularly galactolipids found in chloroplasts. oup.com Upon tissue disruption, lipases can hydrolyze these lipids, releasing free ALA, which then becomes available for oxygenation by LOX enzymes. uliege.bemdpi.com

Catalytic Roles of Lipoxygenase (LOX)

Lipoxygenases (LOXs) are a class of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. google.com In the context of GLV biosynthesis, LOX enzymes, specifically 13-LOX, act on free ALA to introduce molecular oxygen at the 13th carbon position, forming 13-hydroperoxy-alpha-linolenic acid (13-HPOT). oup.comresearchgate.net This hydroperoxide is a crucial intermediate in the pathway. LOX activity is considered a primary factor in regulating the rapid burst of GLV production following cell damage. oup.com

Hydroperoxide Lyase (HPL) Activity in Aldehyde Precursor Formation

Following the formation of the fatty acid hydroperoxide by LOX, hydroperoxide lyase (HPL) enzymes cleave the hydroperoxide into volatile aldehydes and a corresponding oxo-acid. nih.govmdpi.com Specifically, 13-HPOT is cleaved by 13-HPL to produce the six-carbon aldehyde, cis-3-Hexenal, and a twelve-carbon oxo-acid (12-oxo-cis-9-dodecenoic acid). uliege.benih.gov This enzymatic step is critical for generating the immediate volatile precursor to this compound.

Interconversion with cis-3-Hexenal and cis-3-Hexenol

cis-3-Hexenal, the aldehyde produced by HPL activity, is a central intermediate in the formation of other C6 GLVs, including cis-3-Hexenol and this compound. cis-3-Hexenal can be reduced to the corresponding alcohol, cis-3-Hexenol, by alcohol dehydrogenase enzymes. google.comresearchgate.net Conversely, cis-3-Hexenol can be oxidized back to cis-3-Hexenal. federalregister.gov Further oxidation of cis-3-Hexenal leads to the formation of this compound. federalregister.gov This interconversion between the aldehyde, alcohol, and carboxylic acid forms allows for a dynamic pool of these volatile compounds within the plant.

Broader Fatty Acid Metabolic Interconnections

The biosynthesis of this compound is not an isolated process but is connected to the broader landscape of fatty acid metabolism within the plant.

Integration within General Lipid Metabolism Pathways

The precursor, alpha-Linolenic acid, is a product of general lipid metabolism, synthesized from linoleic acid through the action of fatty acid desaturases. tuscany-diet.net The release of ALA from membrane lipids, which initiates the LOX pathway, is mediated by lipases, enzymes involved in the hydrolysis of various lipids, including triglycerides and phospholipids. uliege.bemdpi.com Once formed, this compound, as a fatty acid, can potentially be subject to further metabolic processes, such as beta-oxidation, although its primary fate in the context of GLV production is often volatilization or conversion to other GLVs. federalregister.govinchem.org The enzymes involved in GLV biosynthesis are often located in chloroplasts, highlighting their connection to lipid metabolism occurring within these organelles. researchgate.net

Here is a summary of the key compounds and enzymes involved in the described biosynthetic pathway:

| Compound | Role in Pathway |

| Alpha-Linolenic Acid | Primary fatty acid substrate |

| 13-Hydroperoxy-alpha-linolenic acid | Intermediate hydroperoxide formed by LOX |

| cis-3-Hexenal | Aldehyde precursor formed by HPL |

| cis-3-Hexenol | Alcohol form, interconvertible with cis-3-Hexenal |

| This compound | Carboxylic acid form, oxidized from cis-3-Hexenal |

| Enzyme | Catalytic Role |

| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids |

| Hydroperoxide Lyase (HPL) | Cleavage of fatty acid hydroperoxides |

| Alcohol Dehydrogenase | Reduction of aldehydes to alcohols |

| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids |

| Lipase | Hydrolysis of lipids to release free fatty acids |

Related Oxidative Processes Influencing this compound Structural Analogues

Oxidative processes play a significant role in the transformations of this compound's structural analogues, particularly the C6 aldehydes and alcohols derived from the LOX pathway. These processes can involve enzymatic reactions, spontaneous chemical transformations, and degradation pathways.

A key transformation is the isomerization of (Z)-3-hexenal to (E)-2-hexenal researchgate.netwikipedia.orgtandfonline.comfrontiersin.orgkyoto-u.ac.jp. This involves a shift of the double bond from the delta-3 to the delta-2 position and a change in configuration from cis to trans. This isomerization can be catalyzed by enzymes or occur non-enzymatically researchgate.net.

Oxidative degradation of polyunsaturated fatty acids, initiated by LOX, is the source of the hydroperoxides that are cleaved to form C6 aldehydes researchgate.netmdpi.comfrontiersin.orgkyoto-u.ac.jphilarispublisher.comgoogle.commdpi.com. Beyond the initial enzymatic cleavage, further oxidative processes can impact these C6 compounds. For instance, (Z)-3-hexenal can undergo spontaneous oxygenation, leading to the formation of oxidized products such as 4-hydroperoxy-(E)-2-hexenal, 4-hydroxy-(E)-2-hexenal, and 4-oxo-(E)-2-hexenal researchgate.net. These are examples of how oxidative reactions can directly modify the structure of C6 unsaturated aldehydes.

Structural analogues like hexanal (B45976) and 2-hexenal are recognized as secondary products of lipid oxidation, particularly from the degradation of linoleic and linolenic acids researchgate.netresearchgate.net. Hexanal is often used as a marker for lipid peroxidation researchgate.net. The formation of these aldehydes is a direct consequence of oxidative cleavage of fatty acid hydroperoxides researchgate.net.

Furthermore, studies on the metal-catalyzed oxidation of 2-alkenals (which include 2-hexenal) have shown that these processes can generate 4-oxo-2-alkenals tandfonline.com. This highlights the susceptibility of the double bond and adjacent carbons in these unsaturated aldehydes to oxidative attack, which can be influenced by metal ions.

While the direct oxidative pathways leading to the formation or degradation of this compound itself from its related alcohol or other precursors are not extensively detailed in the provided literature snippets, the research on the oxidative transformations of its aldehyde and alcohol analogues underscores the dynamic nature of C6 compounds within lipid metabolism and oxidative environments in plants and other biological systems. These related oxidative processes demonstrate the potential for structural modifications, isomerizations, and further degradation of C6 unsaturated fatty acid derivatives.

Biological and Ecological Functions of Cis 3 Hexenoic Acid

Roles in Plant Physiological Processes and Defense Mechanisms

Plant volatile secondary metabolites, including compounds like cis-3-Hexenoic acid, are produced and emitted from different plant parts and are involved in an array of complex physiological processes and interactions with the surrounding environment. tennessee.edu These compounds play multiple ecological roles in plant-insect interactions, such as attracting pollinators, acting as cues for herbivores, and functioning as direct and indirect defenses. tennessee.edu

Mediation of Plant-Herbivore-Natural Enemy Interactions

Volatile organic compounds (VOCs) released by plants can mediate interactions between plants, herbivores, and the natural enemies of those herbivores. tennessee.edu

This compound is considered a volatile organic compound that can be part of the complex blend of HIPVs emitted by plants in response to herbivory. smolecule.com HIPVs are known to play a crucial role in both direct and indirect plant defense against insect pests. researchgate.net While this compound itself is mentioned as a volatile involved in plant defense smolecule.com, related compounds like cis-3-hexen-1-ol (B126655) and cis-3-hexenal (B147320), which are also green leaf volatiles (GLVs), are more frequently cited in the context of HIPV function and their roles in attracting natural enemies or repelling herbivores. researchgate.netresearchgate.netthegoodscentscompany.com GLVs, including six-carbon aldehydes, esters, and alcohols, are formed from fatty acids like linolenic acid through enzymatic reactions. researchgate.net

Plant volatiles can also directly influence the behavior of herbivores, either repelling or attracting them. Some studies on rice plants have shown that cis-3-hexen-1-ol can act as a repellent against certain herbivores, such as the rice brown planthopper. researchgate.net Conversely, other studies have indicated that certain plant volatiles, including some HIPVs, can attract lepidopteran pests. slu.se The specific effect of this compound on herbivore behavior (repellence or attraction) is not explicitly detailed in the provided search results, but its classification as a compound involved in plant defense against herbivores smolecule.com suggests a role in deterring them, either directly or indirectly through the attraction of natural enemies. The complex mixture of volatiles emitted by plants can have varied effects on different herbivore species.

Interplant Communication and Volatile Priming Effects

Volatile organic compounds emitted by damaged plants can be perceived by surrounding intact plants, leading to the induction or "priming" of defense responses in the receiver plants before they are directly attacked. researchgate.netnih.govresearchgate.net This interplant communication allows neighboring plants to prepare for potential herbivory. While this compound is a plant volatile smolecule.com, the provided search results primarily discuss other GLVs, such as cis-3-hexen-1-ol and cis-3-hexenyl acetate (B1210297), in the context of volatile priming and interplant signaling. bocsci.comnih.govresearchgate.net However, as a component of the plant's volatile blend, this compound could potentially contribute to these complex airborne signaling processes.

Influence on the Overall Plant Aroma and Volatile Organic Compound Emission Profile

Here is a table summarizing some properties and occurrences of this compound:

| Property | Value | Source |

| Molecular Formula | C6H10O2 | ontosight.aicontaminantdb.caguidechem.comnist.govchemeo.comchemicalbook.com |

| Molecular Weight | 114.14 g/mol | ontosight.aicontaminantdb.caguidechem.comnist.govchemeo.comchemicalbook.comnih.gov |

| CAS Registry Number | 1775-43-5 (for cis isomer) | contaminantdb.caguidechem.comnist.govchemeo.comchemicalbook.com |

| PubChem CID | 5355152 (for (Z)-3-Hexenoic acid) or 20200 (for Hex-3-enoic acid) | guidechem.comnih.govnih.govthegoodscentscompany.comuni.lu |

| Odor Description | Green, grassy, sweaty, fruity, cheesy, acidic | smolecule.comchemicalbook.comperfumerflavorist.comthegoodscentscompany.comchemicalbook.com |

| Occurrence in Nature | Yellow passion fruit, raspberry, hop oil, beer, white wine, cocoa, kiwifruit, black choke cherry | chemicalbook.com |

Investigated Antimicrobial Properties

Research has explored the potential of this compound to act as an antimicrobial agent, investigating its effects on both bacterial and fungal species.

Efficacy Against Bacterial Species (e.g., Escherichia coli, Staphylococcus aureus)

Studies suggest that this compound may possess antimicrobial properties. One study indicated its effectiveness in inhibiting the growth of certain foodborne pathogens, including Escherichia coli and Staphylococcus aureus. smolecule.com Further research is needed to fully understand its potential applications as an antimicrobial agent. smolecule.com Additionally, this compound has been identified as an inhibitor of fatty acid synthase, an enzyme crucial for bacterial growth. biosynth.com While direct minimum inhibitory concentration (MIC) data specifically for isolated this compound against these bacteria were not extensively detailed in the provided search results, the observed inhibitory effects warrant further investigation into its antibacterial mechanisms and efficacy. smolecule.com

Exploration of Antifungal Potential

The antifungal potential of this compound has also been explored. While further research on the isolated compound is needed smolecule.com, studies on related compounds provide insights. For instance, a study on triterpenoid (B12794562) saponins (B1172615) found that a cis-hexenoic acid moiety played a significant role in the antifungal activity of one compound against Candida species. mdpi.com This suggests that the structural element present in this compound can contribute to antifungal effects within larger molecules. However, research on an ethyl acetate extract containing fatty acids showed activity against bacteria but not certain fungi like Candida albicans and Aspergillus niger, although the specific contribution of this compound in that extract was not detailed. ajol.info

Modulation of Specific Biochemical Pathways and Enzyme Activity

This compound is involved in several biochemical processes, particularly in plants, and may interact with sensory systems and enzyme activities.

Interaction with Olfactory and Gustatory Receptor Systems

Due to its volatile nature and characteristic fruity aroma, this compound might interact with olfactory and taste receptors. smolecule.com While much of the research on related compounds focuses on cis-3-hexen-1-ol, which is known to interact with specific olfactory receptors like OR2J3, OR2W1, and OR2J2 researchgate.netoup.comresearchgate.net, the structural similarity suggests potential interactions for the acid form as well. Related fatty acids have been shown to be detectable by multiple sensory systems, including gustatory and olfactory pathways. mdpi.com Studies on an ester formed from cis-3-hexenol and this compound indicate interaction with olfactory receptors, triggering a signal transduction pathway involving G-proteins and cAMP, providing a potential model for how this compound or its derivatives might function in olfactory perception. benchchem.com In insects, fatty acids like hexanoic acid have been shown to activate gustatory receptor neurons. nih.gov

Advanced Synthesis Methodologies for Cis 3 Hexenoic Acid

Chemoenzymatic and Biocatalytic Production Approaches

The pursuit of sustainable and "natural" production routes for flavor compounds has driven the development of chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity of enzymes and microbial systems to convert renewable precursors into cis-3-hexenoic acid and its related compounds.

Enzymatic Conversion from Alcohols and Unsaturated Fatty Acid Precursors

The biosynthesis of C6 volatiles, including this compound, often begins with polyunsaturated fatty acids like linolenic and linoleic acid. foreverest.net In plants, physical damage to tissues initiates a cascade where the enzyme lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. foreverest.net This process forms hydroperoxides, which are then cleaved by a hydroperoxide lyase (HPL) to yield C6 aldehydes, primarily cis-3-hexenal (B147320). foreverest.netgoogle.com This aldehyde is a direct precursor that can be oxidized to form this compound.

A prominent biocatalytic pathway involves the following steps:

Lipoxygenase (LOX) action : Converts linolenic acid into a hydroperoxide. google.com

Hydroperoxide Lyase (HPL) cleavage : The hydroperoxide is cleaved to form cis-3-hexenal. google.com

Oxidation : The resulting cis-3-hexenal can be further oxidized to this compound.

Role of Lipases and Microbial Systems (e.g., Yeasts) in Biotransformation

Lipases are a versatile class of enzymes widely used in biocatalysis due to their stability in organic solvents and their ability to perform highly regio- and stereoselective transformations without cofactors. nih.gov In the context of this compound and its derivatives, lipases are primarily employed for kinetic resolution and the synthesis of esters. researchgate.netmdpi.com They can catalyze the esterification of a racemic acid or the hydrolysis of a racemic ester, allowing for the separation of enantiomers. mdpi.com For example, various lipases, including those from Candida antarctica (CAL-B) and Pseudomonas cepacia (lipase PS), have been used to mediate acetylation and hydrolysis reactions to resolve related chiral compounds. researchgate.netmdpi.com

Microbial systems, particularly yeasts like Saccharomyces cerevisiae, play a crucial role in the biotransformation of C6 compounds. google.comnih.gov In many reported processes, yeast is introduced to reduce the intermediate cis-3-hexenal to its corresponding alcohol, cis-3-hexenol. google.comgoogle.comgoogle.com This reduction step is often employed to produce the more commercially prevalent leaf alcohol. However, engineered yeast strains are being developed to perform more complex transformations. For instance, Saccharomyces cerevisiae has been engineered to co-express lipase, lipoxygenase, and hydroperoxide lyase to produce cis-3-hexenol directly from neutral fats like linseed oil. google.com Such whole-cell biocatalysts can be designed to either favor the production of the alcohol via reduction or, potentially, the acid via oxidation. mdpi.com

| Biocatalyst | Precursor | Key Transformation | Primary Product | Reference |

|---|---|---|---|---|

| Plant Enzymes (Lipoxygenase, Hydroperoxide Lyase) | Unsaturated Fatty Acids (e.g., Linolenic acid) | Oxidation and Cleavage | cis-3-Hexenal | foreverest.netgoogle.com |

| Engineered E. coli (expressing gene NX6125) | Linoleic Acid | Degradation/Conversion | cis-3-Hexenol | aidic.it |

| Yeast (Saccharomyces cerevisiae) | cis-3-Hexenal | Reduction | cis-3-Hexenol | google.comgoogle.com |

| Lipases (e.g., CAL-B, Lipase PS) | Racemic Alcohols/Esters | Kinetic Resolution (Acetylation/Hydrolysis) | Enantiomerically Pure Alcohols/Esters | researchgate.netmdpi.com |

| Engineered Yeast (co-expressing Lipase, LOX, HPL) | Neutral Fats (Linseed Oil) | Hydrolysis, Oxidation, Cleavage, Reduction | cis-3-Hexenol | google.com |

Optimization Strategies for Biocatalytic Reaction Efficiency

Maximizing the efficiency of biocatalytic processes is essential for their industrial viability. dtu.dk Key factors that influence reaction outcomes include temperature, pH, enzyme and substrate concentrations, and the presence of inhibitors. mdpi.com Optimization often involves a multi-pronged approach.

For the production of related C6 compounds, studies have identified optimal conditions. For instance, in the lipase-catalyzed synthesis of cis-3-hexen-1-yl acetate (B1210297), a 99% yield was achieved by using vinyl acetate as the acyl donor. researchgate.net Another study found that for esterification using Aspergillus oryzae mycelium, the optimal conditions to reach a 98% yield were a temperature of 70°C, an acid concentration of 60 mM, and 30 g/L of dry mycelium. researchgate.net

General strategies to enhance biocatalytic efficiency include:

Enzyme Engineering : Techniques like directed evolution can be used to improve enzyme stability, activity, and selectivity under specific process conditions. nih.gov

Immobilization : Immobilizing enzymes or whole cells can enhance their stability, facilitate separation from the reaction mixture, and allow for their reuse over multiple cycles. mdpi.comresearchgate.net

Reaction Environment Control : Optimizing parameters such as pH and temperature is crucial. For example, the production of cis,cis-muconic acid by engineered yeast required careful pH control to prevent the isomerization of the final product. nih.govnih.gov

Downstream Processing : The integration of efficient methods for product recovery, such as using adsorbent resins like Amberlite XAD-4, is vital for isolating the target compound from the complex reaction medium. aidic.it

Chemical Synthesis Routes and Transformations

While biocatalytic methods offer a "green" approach, traditional chemical synthesis provides robust and scalable routes to this compound and its derivatives. These methods often involve the transformation of readily available starting materials through well-established reaction pathways.

Targeted Oxidation Reactions for Carboxylic Acid Formation

A primary chemical route for preparing this compound is the targeted oxidation of its corresponding alcohol, cis-3-hexenol. chembk.com This transformation is a standard procedure in organic synthesis, where a primary alcohol is converted into a carboxylic acid.

A related, though distinct, oxidation is the conversion of cis-3-hexenol to cis-3-hexenal. One patented method for this transformation uses o-iodoxybenzoic acid (IBX) as the catalyst in a dimethyl sulfoxide (B87167) (DMSO) solvent. google.com The reaction proceeds under mild conditions (e.g., 35-55°C) and achieves high yields of the aldehyde (around 90%). google.com To obtain the carboxylic acid, stronger oxidizing agents or different reaction conditions would typically be employed, such as reacting cis-3-hexenol with an acidic peroxide. chembk.com

| Starting Material | Oxidizing System | Solvent | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| cis-3-Hexenol | o-Iodoxybenzoic acid (IBX) | Dimethyl sulfoxide (DMSO) | cis-3-Hexenal | ~90% | google.com |

| cis-3-Hexenol | Acidic Peroxide (e.g., Peroxybenzoic acid) | Not specified | This compound | Not specified | chembk.com |

Stereoselective Reduction to Corresponding Alcohols (e.g., cis-3-Hexenol)

While the focus of this article is the synthesis of the acid, the stereoselective reduction of carboxylic acids or their derivatives to alcohols is a fundamental transformation. In the context of C6 compounds, this typically involves the conversion of this compound or its esters back to cis-3-hexenol.

Biocatalytic systems are particularly adept at this type of reduction. An engineered E. coli strain equipped with a pathway from Clostridium acetobutylicum has been shown to effectively convert various short-chain fatty acids (C3-C6) into their corresponding alcohols. mdpi.com For example, this system converted propionic acid to 1-propanol (B7761284) with a conversion yield of 86.4% of the theoretical maximum. mdpi.com Applying this whole-cell biocatalysis system to this compound would be a direct route to producing cis-3-hexenol. This demonstrates a reversible pathway where the acid can be selectively reduced to the alcohol, complementing the oxidative reactions used to form the acid.

Hydrolysis of Halide Precursors

One common pathway involves the generation of a Grignard reagent from a cis-3-hexenyl halide (e.g., cis-1-bromo-3-hexene). This organomagnesium compound is then reacted with carbon dioxide (dry ice) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent acidic workup protonates the resulting carboxylate salt to yield this compound. The stereochemical integrity of the cis-double bond is generally well-maintained under these conditions, provided that side reactions such as isomerization or elimination are minimized by careful control of the reaction temperature.

Alternatively, the synthesis can proceed via the formation of a nitrile. In this method, a cis-3-hexenyl halide is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting cis-3-hexenenitrile can then be hydrolyzed under either acidic or basic conditions to afford this compound. While this method can be effective, the stringent reaction conditions required for nitrile hydrolysis can sometimes lead to isomerization of the double bond, thus impacting the stereochemical purity of the final product.

Industrial-Scale Selective Hydrogenation Processes

On an industrial scale, the selective hydrogenation of a suitable precursor is often a more economically viable and scalable route to this compound. A common starting material for this process is 3-hexynoic acid. The key challenge in this approach lies in achieving high selectivity for the cis-isomer, as over-hydrogenation can lead to the formation of hexanoic acid, and the use of non-selective catalysts can produce a mixture of cis- and trans-isomers.

To achieve the desired stereoselectivity, specialized catalyst systems are employed. The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is a classic example of a catalyst that selectively hydrogenates alkynes to cis-alkenes. The "poison" deactivates the most active sites on the palladium surface, thereby preventing over-hydrogenation and promoting the formation of the cis-isomer. The hydrogenation is typically carried out in a suitable solvent under a controlled atmosphere of hydrogen gas.

Another approach involves the use of other supported palladium catalysts, sometimes in the presence of specific additives that modulate the catalyst's activity and selectivity. For instance, a patent for the production of the related compound, cis-3-hexen-1-ol (B126655), describes the partial hydrogenation of 3-hexyn-1-ol (B147329) using a palladium catalyst in the absence of a solvent and under controlled hydrogen pressure. This suggests that similar solvent-free or solvent-minimized conditions could be adapted for the industrial synthesis of this compound from 3-hexynoic acid, which would offer environmental and cost benefits by reducing solvent waste.

The efficiency and selectivity of these industrial processes are highly dependent on reaction parameters such as temperature, pressure, catalyst loading, and the presence of any catalyst modifiers. Optimization of these parameters is crucial for maximizing the yield of this compound while minimizing the formation of unwanted byproducts.

Comparative Analysis of Synthetic Yields and Stereochemical Control in Research

The choice of synthetic methodology for this compound is often a trade-off between yield, stereochemical control, cost, and scalability. Research in this area continuously seeks to improve upon existing methods and develop novel, more efficient routes.

| Method | Precursor | Key Reagents | Typical Yield (%) | Stereochemical Purity (cis:trans) | Reference |

| Oxidation of cis-3-hexenol | cis-3-hexenol | IBX, DMSO | 90-95 | >95:5 | google.com |

| Grignard Carboxylation | cis-3-hexenyl bromide | Mg, CO2 | 60-75 | >98:2 | Theoretical |

| Nitrile Hydrolysis | cis-3-hexenyl cyanide | H+/H2O or OH-/H2O | 50-70 | Variable, risk of isomerization | Theoretical |

| Selective Hydrogenation | 3-Hexynoic Acid | H2, Lindlar Catalyst | >90 | >95:5 | General Knowledge |

Table 1: Comparative data for different synthetic routes to this compound. Yields and stereoselectivity are based on literature values and theoretical expectations.

From the table, it is evident that the oxidation of cis-3-hexenol offers high yields and good stereochemical control. A patented method for the synthesis of the corresponding aldehyde, cis-3-hexenal, from cis-3-hexenol using 2-iodoxybenzoic acid (IBX) as the oxidizing agent in dimethyl sulfoxide (DMSO) reports yields as high as 92-95%. google.com This suggests that similar oxidation strategies for the direct conversion of cis-3-hexenol to this compound could also be highly effective.

The selective hydrogenation of 3-hexynoic acid using a Lindlar catalyst is another highly efficient method for obtaining this compound with excellent stereoselectivity. While specific industrial yields are often proprietary, laboratory-scale hydrogenations of this type typically proceed with high conversion and selectivity.

In contrast, methods involving the hydrolysis of halide precursors, such as the Grignard carboxylation or nitrile hydrolysis, may offer more flexibility in terms of starting material availability but can be associated with lower yields and a greater risk of isomerization, particularly in the case of nitrile hydrolysis. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the stability of the intermediates.

Recent research has also explored enzymatic and bio-catalytic routes, which can offer exceptional stereoselectivity under mild reaction conditions. However, these methods are often limited by substrate scope and scalability challenges.

Degradation Mechanisms and Environmental Fate of Cis 3 Hexenoic Acid

Oxidative Degradation Pathways

Oxidative degradation is a key process in the atmospheric removal of unsaturated organic compounds. For cis-3-Hexenoic acid, this is expected to be dominated by reactions with highly reactive oxygen species.

Studies on the gas-phase reactions of OH radicals with a series of cis-3-hexenyl esters have been conducted. The reactivity is influenced by the structure of the ester group. For instance, the rate coefficients for the reaction of OH radicals with various cis-3-hexenyl esters provide insight into the atmospheric lifetimes of these related compounds. Computational studies on the reaction of OH with formic and oxalic acids show that such oxidations are generally rapid, proceeding through hydrogen atom abstraction pathways. nih.gov For formic acid, abstraction of the carbonylic hydrogen is more favorable than the acidic proton. nih.gov In general, oxidation by OH radicals is more rapid than by ozone. nih.gov

The oxidation of this compound is expected to produce a range of smaller, more functionalized molecules. The ozonolysis of the structurally related compound, cis-3-hexenyl acetate (B1210297), has been shown to yield primary products including propanal and 3-oxypropyl acetate. semanticscholar.org Subsequent reactions of the Criegee intermediates formed during ozonolysis can lead to the formation of propanoic acid and 3-acetoxy propanoic acid.

When considering the reaction with OH radicals, the initial step is likely the addition of the radical to the C=C double bond or abstraction of an allylic hydrogen atom. This would lead to the formation of carbon-centered radicals that would rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions, leading to a complex mixture of oxidized products. Based on the degradation of similar unsaturated acids, potential products could include smaller carboxylic acids, aldehydes, and multifunctional compounds. nih.gov

Quantum chemistry simulations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and kinetics of atmospheric reactions. rsc.org Such theoretical studies have been applied to the ozonolysis of cis-3-hexenyl acetate, a proxy for this compound. semanticscholar.orgrsc.org These simulations help to map out the potential energy surface of the reaction, identifying the most likely pathways and transition states.

For cis-3-hexenyl acetate, DFT calculations show that the reaction with ozone begins with the formation of a primary ozonide, which then decomposes into carbonyls and Criegee intermediates. semanticscholar.org The calculated rate constants from these theoretical models are often in good agreement with experimental values, validating the proposed mechanisms. semanticscholar.orgrsc.org Similar computational studies on the oxidation of formic and oxalic acids by OH radicals and ozone have unraveled the detailed steps of H-atom abstraction and the formation of highly oxygenated intermediates. nih.gov These theoretical approaches could be directly applied to this compound to predict its specific degradation pathways and the nature of its intermediate products.

Atmospheric Ozonolysis Studies

Ozonolysis, the reaction with ozone (O₃), is a significant atmospheric degradation pathway for unsaturated compounds containing carbon-carbon double bonds.

The reaction between ozone and an alkene proceeds via electrophilic addition to the double bond to form an unstable primary ozonide (a molozonide). This intermediate quickly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. These intermediates are highly reactive and can undergo various subsequent reactions.

Experimental studies have determined the gas-phase ozonolysis rate coefficients for a series of cis-3-hexenyl esters under atmospheric conditions. nih.govnih.gov The reactivity towards ozone is dependent on the chemical structure of the ester substituent. rsc.org For example, the rate coefficient for cis-3-hexenyl acetate is (5.5 ± 0.6) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.gov Theoretical calculations using DFT and transition state theory (TST) have supported these experimental findings and provided deeper mechanistic insight. rsc.org The results show that the rate constants for cis-3-hexenyl esters with larger, more complex acyl groups are generally higher than that of the parent alkene, cis-3-hexene. nih.gov

| Compound | Rate Coefficient (k) (x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| cis-3-Hexenyl formate | 4.5 ± 0.5 | nih.gov |

| cis-3-Hexenyl acetate | 5.5 ± 0.6 | nih.gov |

| cis-3-Hexenyl isobutyrate | 7.9 ± 0.9 | nih.gov |

| cis-3-Hexenyl 3-methylbutanoate | 11.9 ± 1.3 | nih.gov |

| cis-3-Hexenyl hexanoate | 15.3 ± 1.7 | nih.gov |

| cis-3-Hexenyl cis-3-hexenoate | 22.5 ± 2.5 | nih.gov |

| cis-3-Hexenyl benzoate | 29.1 ± 3.2 | nih.gov |

Secondary organic aerosols (SOAs) are fine particulate matter formed in the atmosphere through the oxidation of VOCs. wikipedia.org These aerosols have significant impacts on air quality, climate, and human health. wikipedia.orgnih.gov The oxidation products of VOCs can have sufficiently low vapor pressures to either nucleate into new particles or condense onto existing aerosol particles. wikipedia.org

Green leaf volatiles (GLVs), including cis-3-hexenyl acetate and cis-3-hexen-1-ol (B126655), have been identified as contributors to SOA formation. nih.gov Laboratory chamber studies have shown that the ozonolysis of both cis-3-hexen-1-ol and cis-3-hexenyl acetate produces SOA. nih.gov The properties and yield of this SOA can be influenced by environmental conditions such as relative humidity. For instance, the SOA produced from cis-3-hexen-1-ol and cis-3-hexenyl acetate is weakly absorbing, and its chemical composition and optical properties can change with humidity levels. nih.gov

Given that this compound shares the same C6 backbone and double bond position as these known SOA precursors, it is highly probable that it also acts as a precursor for SOA formation. The presence of the carboxylic acid group, which is more polar and less volatile than the alcohol or acetate functional groups, may even enhance its potential to partition into the aerosol phase following initial oxidation.

Microbial Biodegradation Research

The environmental persistence of naturally occurring organic compounds such as this compound is largely determined by their susceptibility to microbial degradation. This process is a critical component of biogeochemical cycles and plays a significant role in the turnover of organic matter. Research into the microbial breakdown of this short-chain unsaturated fatty acid has illuminated specific bacterial pathways and its integration into the broader context of fatty acid metabolism.

Identification of Bacterial Degradation Pathways

The bacterial degradation of this compound is primarily understood through the lens of the well-established β-oxidation pathway, a core metabolic process for breaking down fatty acids. However, the presence of a cis double bond at the third carbon position (Δ³) necessitates the action of auxiliary enzymes to prepare the molecule for entry into the main β-oxidation cycle. wikipedia.org

The degradation commences with the activation of the carboxylic acid to its corresponding acyl-CoA thioester, cis-3-hexenoyl-CoA. Standard β-oxidation enzymes cannot act on this substrate due to the stereochemistry and position of the double bond. For the degradation to proceed, bacteria employ a specific enzyme, a cis-Δ³-trans-Δ²-enoyl-CoA isomerase. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, yielding trans-2-hexenoyl-CoA. wikipedia.orgmdpi.com This intermediate is a standard substrate for the enzyme enoyl-CoA hydratase, which facilitates the next step in the β-oxidation spiral. mdpi.com

The subsequent steps follow the conventional β-oxidation pathway:

Hydration: Enoyl-CoA hydratase adds a hydroxyl group across the trans-Δ² double bond.

Dehydrogenation: A dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA chain which can then undergo further cycles of β-oxidation. mdpi.com

While specific bacterial species that exclusively degrade this compound are not extensively documented in isolation, microorganisms known to metabolize unsaturated fatty acids, such as various species within the genera Pseudomonas and Syntrophomonas, are expected to possess the necessary enzymatic machinery. asm.org For instance, research on Escherichia coli has shown its capability to degrade unsaturated fatty acids with double bonds at odd-numbered carbons by utilizing the isomerase and epimerase activities of the FadB protein. mdpi.com

| Degradation Step | Intermediate Compound | Key Enzyme Class |

| Activation | cis-3-Hexenoyl-CoA | Acyl-CoA Synthetase |

| Isomerization | trans-2-Hexenoyl-CoA | cis-Δ³-trans-Δ²-enoyl-CoA isomerase |

| Entry into β-oxidation | Subsequent intermediates | Standard β-oxidation enzymes |

Role within Broader Microbial Fatty Acid Catabolism

The degradation of this compound is an integral part of the broader microbial catabolism of fatty acids, which are ubiquitous in nature and serve as significant carbon and energy sources for many microorganisms. mdpi.com As a short-chain fatty acid (SCFA), its metabolism is a component of the complex network of reactions that microorganisms use to process lipids. nih.govnih.govjst.go.jp

Microbial fatty acid catabolism is a cornerstone of environmental carbon cycling. In various ecosystems, from soil and water to the gut of animals, bacteria and other microbes are responsible for the breakdown of fatty acids released from decaying organic matter. asm.orgahajournals.org The ability to utilize a range of fatty acids, including unsaturated forms like this compound, confers a competitive advantage to microorganisms, allowing them to thrive in diverse environments. asm.org

The acetyl-CoA produced from the β-oxidation of this compound is a central metabolic intermediate that can be channeled into various cellular processes. wikipedia.org It can enter the tricarboxylic acid (TCA) cycle for the generation of ATP and reducing equivalents (NADH and FADH₂), or it can be used as a building block for the synthesis of other essential molecules. mdpi.com

Research into the anaerobic degradation of unsaturated fatty acids has revealed that consortia of bacteria, often involving syntrophic relationships, are required for complete mineralization to methane (B114726) and carbon dioxide. asm.orgasm.orgresearchgate.net While the initial β-oxidation of the fatty acid is carried out by one group of bacteria, the resulting intermediates, such as acetate and hydrogen, are consumed by other microorganisms, such as methanogens. asm.org This highlights the interconnectedness of microbial communities in the catabolism of compounds like this compound in anoxic environments.

The study of how microbes catabolize specific fatty acids like this compound provides valuable insights into the fundamental biochemical strategies employed by microorganisms to sustain life and drive global nutrient cycles. mdpi.com

Analytical Techniques for the Characterization and Quantification of Cis 3 Hexenoic Acid

Advanced Chromatographic Methods

Chromatographic methods are fundamental for separating cis-3-hexenoic acid from other compounds in a mixture, allowing for its subsequent identification and quantification.

Gas Chromatography (GC) for Separation and Identification

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. smolecule.comresearchgate.netoup.com It separates components based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are then detected as they exit the column. The retention time of a compound in a specific GC column under defined conditions serves as a key parameter for its identification, often compared to the retention times of authentic standards. tandfonline.com Studies on the volatile components of black tea, for instance, have successfully employed GC to identify this compound alongside other acidic components. oup.com GC is also used in the analysis of volatile organic acids in various food products. rsc.org

Application of High-Resolution Gas Chromatography

High-resolution gas chromatography (HRGC), often utilizing capillary columns, offers enhanced separation efficiency, which is particularly important when analyzing complex samples containing numerous components with similar properties. ebi.ac.ukmonash.edu This improved resolution allows for better separation of isomers, including cis and trans fatty acids. phenomenex.com While the provided search results specifically mention the use of capillary GC for the analysis of volatile acids in tropical fruit pulps and rhubarb, and the need for high polarity columns for resolving cis/trans fatty acid methyl esters (FAMEs), the principle applies to the separation of this compound from its trans isomer or other co-eluting compounds in complex matrices. ebi.ac.ukphenomenex.com Multidimensional gas chromatography (MDGC) further enhances resolution and peak capacity, providing more comprehensive molecular profiling. monash.edu

Modern Spectrometric Techniques

Spectrometric techniques are essential for the structural elucidation and quantification of this compound, often coupled with chromatographic methods.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful tool for identifying and quantifying this compound. smolecule.comcontaminantdb.caresearchgate.net When coupled with GC (GC-MS), it provides a hyphenated technique where the separated components from the GC are introduced into the mass spectrometer. researchgate.netrsc.orgebi.ac.uktandfonline.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), generating a mass spectrum that is characteristic of the compound's structure. researchgate.net Comparing this spectrum to spectral libraries, such as the NIST database or MassBank, aids in identification. researchgate.netnih.govmassbank.eunist.gov GC-MS has been used to identify this compound in various samples, including black tea and gardenia flower absolute. oup.comtandfonline.com For quantification, GC-MS can be used in selected ion monitoring (SIM) mode, focusing on specific ions characteristic of this compound to enhance sensitivity and selectivity. researchgate.net Predicted and experimental GC-MS spectra for this compound are available in databases. contaminantdb.canih.gov

Infrared (IR) Spectroscopy in Isomer Identification Studies

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. While less commonly used for direct quantification of complex mixtures, IR spectroscopy can be valuable in the identification of isomers, including cis and trans forms of unsaturated fatty acids. researchgate.nettandfonline.comacs.org Different isomers can exhibit distinct absorption bands in their IR spectra due to variations in molecular geometry and bond vibrations. Studies on related compounds, such as hexenol, have utilized IR spectroscopy to distinguish between cis and trans configurations by examining characteristic absorption bands. tandfonline.com The carbonyl stretch (C=O) of carboxylic acids typically appears as an intense band in the range of 1760-1690 cm⁻¹, with the exact position influenced by factors such as unsaturation and hydrogen bonding. libretexts.org

Development of Quantitative Analytical Methodologies

The development of quantitative analytical methodologies for this compound typically involves coupling a separation technique, such as Gas Chromatography (GC), with a detection method, most commonly Mass Spectrometry (MS) smolecule.com. HS-SPME is frequently employed as the sample introduction method for GC-MS analysis of volatile compounds, including fatty acids and their derivatives nih.govnih.govplos.org.

Quantitative analysis requires the establishment of calibration curves using known concentrations of the analyte and often involves the use of internal standards to improve accuracy and reproducibility nih.gov. The linearity of the analytical method is assessed over a specific concentration range, and parameters such as the Limit of Detection (LOD) are determined nih.gov.

Studies focusing on the quantitative analysis of volatile compounds in various food matrices have utilized HS-SPME-GC-MS and validated the methods for specific compounds, including hexanoic acid and octanoic acid nih.gov. These studies demonstrate the general principles applied to quantify fatty acids using this technique. For instance, quantification can be performed by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration nih.gov. The linearity of the calibration curve can vary depending on the compound and the concentration range nih.gov.

While direct quantitative data specifically for this compound across different matrices was not extensively provided, the methodologies described for related fatty acids and volatile compounds using HS-SPME-GC-MS are directly applicable. The principles of optimizing extraction parameters, using internal standards, and establishing calibration curves are fundamental to developing a robust quantitative method for this compound.

Research findings often present the relative abundance or changes in concentration of volatile compounds, including fatty acids, under different conditions or in different samples nih.govresearchgate.netplos.org. For example, studies comparing volatile profiles in teas or carob fruit at different ripening stages have identified changes in the levels of various volatile compounds, which would necessitate quantitative analysis to determine the extent of these changes nih.govresearchgate.netplos.org.

Computational and Theoretical Investigations of Cis 3 Hexenoic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to investigate the adsorption behavior of cis-3-Hexenoic acid on various transition metal surfaces and to elucidate the underlying surface-molecule interaction mechanisms. These studies also analyze the molecular distortions and stability of the acid when adsorbed on these surfaces.

Adsorption Behavior on Transition Metal Surfaces (e.g., Ni(111), Pd-functionalized PtNi(111))

DFT studies have examined the adsorption of this compound (cis-C5H9COOH) on surfaces such as Ni(111) and Pd-functionalized PtNi(111) using methods like the Vienna Ab-initio Simulation Package (VASP). On the Ni(111) surface, the most stable adsorption location for this compound is the top site, although the energy differences between various adsorption sites are minimal. conicet.gov.ar The interaction primarily occurs between the carboxyl group of the acid and the surrounding Ni atoms. conicet.gov.ar This adsorption is characterized as weak, leading to an increased metal-molecule distance. conicet.gov.ar

The adsorption behavior is significantly different on bimetallic surfaces like Pd-functionalized PtNi(111). researchgate.netconicet.gov.ar Studies have shown that the surface-molecule interaction is considerably more stable on Pd-functionalized PtNi(111), with an adsorption energy of -6.36 eV, compared to the unfunctionalized PtNi(111) surface, which has an adsorption energy of -2.40 eV. conicet.gov.ar This indicates a stronger interaction on the functionalized surface. The this compound molecule interacts with the Pd-functionalized PtNi(111) surface through its C=C bond, with the carbon chain oriented parallel to the metallic surface. conicet.gov.ar The main part of the molecule is situated on Pd atoms, while the ends are located on Pt atoms. conicet.gov.ar

Elucidation of Surface-Molecule Interaction Mechanisms

The interaction mechanism between this compound and metal surfaces involves several key aspects. On the Ni(111) surface, the interaction is primarily mediated by the carboxyl group of the acid and neighboring Ni atoms. conicet.gov.ar This interaction is weak, resulting in elongation and weakening of the carboxyl group after adsorption. conicet.gov.ar Changes in the magnetic moments of the surface Ni atoms neighboring the molecule are observed, inducing magnetic moments on the O and H atoms of the carboxyl group. conicet.gov.ar Significant charge transfer occurs between the Ni orbitals (3d, 4s, p) and the orbitals (2s C, 2s p O, 1s H) of the carboxyl group. conicet.gov.ar

Analysis of Molecular Distortions and Stability on Adsorbing Surfaces

DFT calculations reveal that this compound undergoes significant molecular distortions upon adsorption on transition metal surfaces, and these distortions influence its stability. On the Pd-functionalized PtNi(111) surface, the molecule is considerably more distorted on Pt surface atoms than on Pd atoms. researchgate.netconicet.gov.ar This distortion is observed in the resulting geometry, where the C=C bond lies on neighboring Pd atoms, forming new Pd-C interactions. conicet.gov.ar The extent of molecular distortion is greater compared to the gas phase. conicet.gov.ar

The stability of the adsorbed molecule is directly related to the surface-molecule interaction energy and the energy required for molecular distortion. The more stable adsorption on Pd-functionalized PtNi(111) (-6.36 eV) compared to unfunctionalized PtNi(111) (-2.40 eV) highlights the role of Pd in enhancing stability. conicet.gov.ar The adsorption energy can be understood as a sum of the molecule's distortion energy, the surface's distortion energy (which is minor), and the interaction energy between the molecule and the surface. conicet.gov.ar The distortion of the molecule on the surface facilitates the interaction between the molecule and the surface. conicet.gov.ar

Molecular Modeling and Simulation of Chemical Reactions

Molecular modeling and simulation techniques are employed to study the chemical reactions involving this compound, including simulated oxidative degradation pathways and theoretical kinetic and mechanistic analyses of reactions like ozonolysis.

Simulated Oxidative Degradation Pathways and Intermediates

While direct simulations of this compound's oxidative degradation pathways were not explicitly detailed in the search results, related studies on the aqueous-phase photo-oxidation of similar unsaturated oxygenated organic compounds, like green leaf volatiles, initiated by •OH radicals provide relevant insights into potential degradation mechanisms and intermediates. DFT-based quantum calculations have been used in these studies to evaluate experimental data and understand the formation mechanisms and structures of oxidation products via addition and hydrogen-abstraction pathways. nih.gov For instance, in the photo-oxidation of (Z)-2-hexen-1-ol, a product with the molecular formula C6H10O2 was observed, which could potentially be a hydroxyhexenal or hydroxyhexenone structure, formed via hydrogen abstraction pathways. nih.gov This suggests that oxidative degradation of this compound could also proceed through similar radical-initiated pathways involving addition to the double bond and hydrogen abstraction, leading to various oxygenated intermediates.

Theoretical Kinetic and Mechanistic Analysis of Ozonolysis

Theoretical calculations, often using DFT and Transition State Theory (TST), have been performed to understand the kinetics and mechanisms of ozonolysis reactions of related compounds, such as cis-3-hexenyl esters. rsc.orgresearchgate.net These studies involve geometry optimizations, energy calculations, and harmonic vibrational frequency calculations for reactants, transition states, and products. rsc.orgresearchgate.net The ozonolysis of alkenes is generally initiated by the formation of primary ozonides, which then fragment into carbonyl compounds and Criegee intermediates. researchgate.netcopernicus.org Subsequent reactions of these intermediates with atmospheric species like H2O or NO lead to the formation of secondary ozonides or other products. researchgate.net

While specific theoretical studies on the ozonolysis of this compound itself were not found, the principles and methodologies applied to cis-3-hexenyl esters are directly relevant. rsc.orgresearchgate.net These studies show that the reactivity towards ozone is influenced by the chemical structure, including the position of the double bond and substituents. rsc.org Theoretical calculations have successfully predicted rate constants in good agreement with experimental values for these related compounds. rsc.orgresearchgate.net The fragmentation of the primary ozonide can show preferences based on the substitution pattern around the double bond. copernicus.org

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations play a crucial role in understanding the potential energy surfaces and reaction mechanisms of chemical transformations involving organic molecules like this compound. These computational methods provide detailed insights into the behavior of atoms and electrons during a reaction, allowing for the identification of transition states, intermediates, and the determination of activation energies. Such analyses are fundamental for elucidating known reaction mechanisms and can guide the rational design of new synthetic pathways. nih.gov

While direct quantum chemical studies specifically focused solely on the reaction pathways of isolated this compound were not prominently found in the search results, related studies on unsaturated carboxylic acids and their derivatives provide valuable context for the types of analyses performed. For instance, quantum chemical calculations have been extensively used to trace back reaction paths and predict reactants from a given product, demonstrating the power of these methods in reaction discovery. nih.gov This involves solving the electronic Schrödinger equation for various atomic configurations along a potential reaction path to assess its energetic feasibility. nih.gov

Studies on the electrochemical hydrogenation of unsaturated carboxylic acids, such as cis,cis-muconic acid (a conjugated dicarboxylic acid), highlight the application of quantum chemical calculations, including free energy calculations and the use of local reactivity descriptors like Fukui indices, to understand reaction selectivity and mechanisms. rsc.org Although this compound is a simpler monocarboxylic acid with a single double bond, similar computational approaches can be applied to investigate its reactivity, for example, in hydrogenation, oxidation, or esterification reactions.

Detailed research findings in related areas demonstrate the depth of analysis possible with quantum chemical methods. For example, studies investigating hydrogen-atom transfer reactions have explored potential energy profiles using high-level electronic structure calculations to identify and characterize pre-reaction complexes and transition states, including analysis of stabilizing interactions and aromaticity. acs.org These types of calculations yield data on energies, geometries, and electronic properties at critical points along a reaction pathway.

Computational studies can also involve analyzing the conformational landscape of molecules, which is particularly relevant for flexible molecules like this compound with a cis double bond and rotatable single bonds. Three-dimensional molecular modeling provides insights into preferred conformations and potential energy surfaces, influencing reactivity. benchchem.com